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7-fluoro-4-methyl-2,3-dihydro-1H-indole
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Overview
Description
7-fluoro-4-methyl-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry . The fluorine atom in the 7-position and the methyl group in the 4-position of the indole ring contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . For instance, using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Common in electrophilic aromatic substitution reactions due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while substitution reactions can introduce various functional groups at different positions on the indole ring .
Scientific Research Applications
7-fluoro-4-methyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-fluoro-2,3-dihydro-3-methyl-1H-indole: Another fluorinated indole derivative with similar structural features.
4-methyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may result in different biological activities.
Uniqueness
The presence of both the fluorine atom and the methyl group in 7-fluoro-4-methyl-2,3-dihydro-1H-indole makes it unique compared to other indole derivatives.
Biological Activity
7-Fluoro-4-methyl-2,3-dihydro-1H-indole is a bicyclic heterocyclic compound notable for its structural features, including a fluorine atom at the seventh position and a methyl group at the fourth position of the indole ring. This compound has garnered attention in pharmacological research due to its potential biological activities. The molecular formula of this compound is C10H10FN, with a molecular weight of approximately 165.18 g/mol.
General Biological Properties
Indole derivatives, including this compound, are known to exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Many indole derivatives have shown potential as antimicrobial agents.
- Anticancer Properties : Some studies suggest that indole compounds can inhibit cancer cell proliferation and induce apoptosis.
- Neuropharmacological Effects : Indoles may interact with various neurotransmitter receptors, influencing mood and behavior.
The specific biological activities of this compound are still under investigation; however, its structural characteristics suggest possible interactions with multiple biological targets.
The mechanism of action for this compound likely involves its ability to bind to specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects. Techniques such as molecular docking and receptor binding assays are commonly used to elucidate these interactions .
Anticancer Activity
A study focusing on the anticancer properties of indole derivatives reported that certain compounds within this class exhibited significant cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar properties .
Neuropharmacological Studies
Research into the neuropharmacological effects of indoles has indicated potential interactions with serotonin receptors. Given the structural similarities between this compound and other known serotonin receptor ligands, further studies could explore its efficacy as a modulator of mood-related pathways .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluoro-2,3-dihydro-1H-indole | Fluorine at position 5 | Different substitution pattern affects reactivity |
7-Bromo-4-methyl-2,3-dihydro-1H-indole | Bromine at position 7 | May exhibit different biological properties |
4-Methyl-2,3-dihydro-1H-indole | No halogen substitutions | Serves as a simpler analog without halogens |
The unique combination of the fluorine atom and methyl group in this compound significantly influences its chemical reactivity and biological activity compared to other derivatives.
Properties
Molecular Formula |
C9H10FN |
---|---|
Molecular Weight |
151.18 g/mol |
IUPAC Name |
7-fluoro-4-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-3,11H,4-5H2,1H3 |
InChI Key |
BPVICCKWTJLGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC2=C(C=C1)F |
Origin of Product |
United States |
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